molecular formula C10H12O5S2 B2562544 Phenyl 1,1-dioxothiolane-3-sulfonate CAS No. 17153-56-9

Phenyl 1,1-dioxothiolane-3-sulfonate

Cat. No.: B2562544
CAS No.: 17153-56-9
M. Wt: 276.32
InChI Key: VFMYLFYEULSFGV-UHFFFAOYSA-N
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Description

Phenyl 1,1-dioxothiolane-3-sulfonate is an organosulfur compound characterized by its unique structure, which includes a phenyl group attached to a 1,1-dioxothiolane ring. This compound is notable for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1,1-dioxothiolane-3-sulfonate typically involves the reaction of phenyl sulfonyl chloride with 1,1-dioxothiolane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 1,1-dioxothiolane-3-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted phenyl compounds .

Scientific Research Applications

Phenyl 1,1-dioxothiolane-3-sulfonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Phenyl 1,1-dioxothiolane-3-sulfonate exerts its effects involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their activity. This interaction is facilitated by the electrophilic nature of the sulfonate group, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: Phenyl 1,1-dioxothiolane-3-sulfonate is unique due to its combination of a phenyl group and a 1,1-dioxothiolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

phenyl 1,1-dioxothiolane-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S2/c11-16(12)7-6-10(8-16)17(13,14)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYLFYEULSFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17153-56-9
Record name PHENYL 3-SULFOLANESULFONATE
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